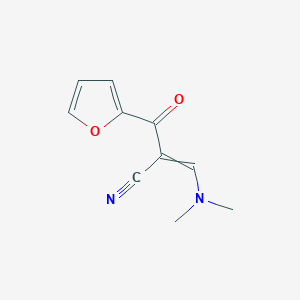
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile
描述
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile is an organic compound that features a furan ring, a dimethylamino group, and an acrylonitrile moiety
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-(furan-2-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3 |
InChI 键 |
NHZCYLWZVUYWIM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CO1 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile typically involves the reaction of furan-2-carboxaldehyde with dimethylamine and acrylonitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of furan-2-carboxaldehyde reacts with the active methylene group of acrylonitrile in the presence of a base such as piperidine or pyridine. The dimethylamino group is introduced through the reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitrile derivatives depending on the nucleophile used.
科学研究应用
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acrylonitrile moiety can participate in various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
(E)-3-(dimethylamino)-2-(thiophen-2-carbonyl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-(dimethylamino)-2-(pyridin-2-carbonyl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyridine analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


